Umbralisib

Descripción general

Descripción

Molecular Structure Analysis

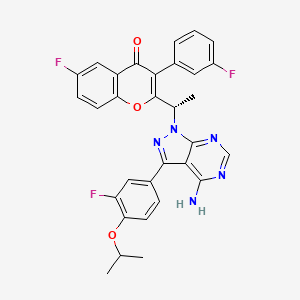

Umbralisib has a unique chemical structure that allows for once-daily dosing . It is a novel dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), with no known clinically relevant drug-drug interactions .

Physical And Chemical Properties Analysis

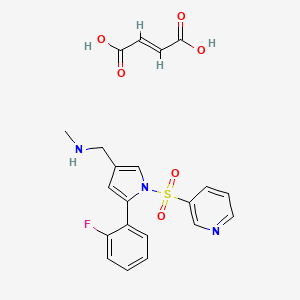

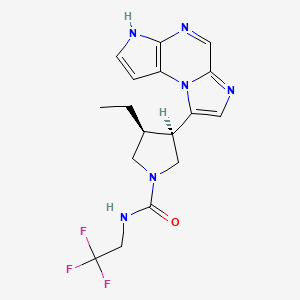

Umbralisib has a molecular formula of C31H24F3N5O3 and a molecular weight of 571.56 g/mol . It is recommended to be stored at -20°C for long term storage .

Aplicaciones Científicas De Investigación

Treatment of Chronic Lymphocytic Leukemia (CLL)

Umbralisib has been evaluated for its safety and efficacy in patients with CLL who had received at least one prior therapy. It has shown improved isoform selectivity over currently used PI3Kδ inhibitors, which could potentially lead to better treatment outcomes .

Combination Therapy with Ublituximab

The combination of Umbralisib with Ublituximab, a novel anti-CD20 monoclonal antibody, has been researched for enhanced efficacy. This combination targets a unique epitope on CD20 and is glycoengineered for enhanced antibody-dependent cellular cytotoxicity (ADCC) .

Treatment of Hodgkin/Non-Hodgkin Lymphoma

Umbralisib has been part of a phase 1 dose-escalation study to determine its safety and efficacy in patients with Hodgkin/non-Hodgkin lymphoma who had received at least one prior therapy .

Selective PI3Kδ and Casein Kinase-1epsilon (CK1ε) Inhibition

Umbralisib is pharmacologically distinct from other PI3K inhibitors due to its selectivity for PI3Kδ and CK1ε. Its unique chemical structure and favorable toxicity profile make it an ideal agent for targeted therapy .

Non-CYP Metabolic Pathway

The unique metabolic pathway of Umbralisib, which does not involve the CYP metabolic pathway, makes it an ideal candidate for combination therapies as it reduces the potential for drug-drug interactions .

Mecanismo De Acción

Target of Action

Umbralisib is a kinase inhibitor that primarily targets two proteins: Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε) . These proteins play crucial roles in the survival and proliferation of certain cancer cells .

Mode of Action

Umbralisib inhibits the activity of PI3Kδ and CK1ε, thereby disrupting their normal function . PI3Kδ is expressed in both healthy cells and malignant B-cells . By inhibiting PI3Kδ, Umbralisib interrupts the PI3K pathway, an essential pathway for B-cell receptor signaling responsible for the progression of lymphoma .

Biochemical Pathways

The primary biochemical pathway affected by Umbralisib is the PI3K pathway . This pathway is often deregulated in malignancies, leading to the overexpression of p110 isoforms that induce malignant transformation in cells . By inhibiting PI3Kδ, Umbralisib interrupts this pathway, thereby slowing the progression of lymphoma . In addition, Umbralisib also inhibits the casein kinase pathway .

Pharmacokinetics

Umbralisib is administered orally once daily . During pharmacokinetic studies, about 81% of the Umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers . The effective half-life of Umbralisib is about 91 hours .

Result of Action

The inhibition of PI3Kδ and CK1ε by Umbralisib results in the interruption of essential pathways for B-cell receptor signaling, which are responsible for the progression of lymphoma . This leads to a decrease in the proliferation of cancer cells and induces cell death in susceptible tumor cells . An overall response rate of 55% was recorded during clinical trials and the rate of 1-year progression-free survival from marginal zone lymphoma was 71% .

Action Environment

The efficacy and safety of Umbralisib can be influenced by various environmental factors. For instance, a relationship between higher Umbralisib steady-state exposures and higher incidence of adverse reactions, including diarrhea and elevated AST/ALT, was observed during clinical studies . Furthermore, the drug’s action can be affected by the patient’s overall health status, the presence of other diseases, and the use of other medications .

Safety and Hazards

The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking umbralisib . Umbralisib may cause fetal harm and pregnancy should be avoided .

Propiedades

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)